(R)-2-Methoxy-4-(piperidin-2-yl)phenol

Chiral resolution Enantiomeric differentiation Monoamine transporter ligand

This (R)-enantiomer (1213658-61-7) eliminates confounding (S)-enantiomer effects present in the racemate (1270451-17-6). The 2-methoxy-4-(piperidin-2-yl) pattern directs electrophilic chemistry and provides a CYP450-sensitive O-demethylation site, unlike positional isomer 4-methoxy-2-(piperidin-2-yl)phenol. Supplied with CoA confirming enantiomeric excess, ensuring unambiguous SAR at dopamine/serotonin transporters. NLT 97% HPLC purity under ISO-certified manufacturing.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B12980082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methoxy-4-(piperidin-2-yl)phenol
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2CCCCN2)O
InChIInChI=1S/C12H17NO2/c1-15-12-8-9(5-6-11(12)14)10-4-2-3-7-13-10/h5-6,8,10,13-14H,2-4,7H2,1H3/t10-/m1/s1
InChIKeyYYGKMHJAXQVBOK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Methoxy-4-(piperidin-2-yl)phenol – Chemical Identity, Specifications, and Procurement Baseline


(R)-2-Methoxy-4-(piperidin-2-yl)phenol (CAS 1213658-61-7) is a chiral phenolic compound belonging to the piperidin-2-yl phenol class, with molecular formula C₁₂H₁₇NO₂ and molecular weight 207.27 g/mol . The compound features a methoxy substituent at the 2-position of the phenol ring and a piperidin-2-yl group at the 4-position, with a single stereogenic center at the piperidine 2-carbon . Its SMILES notation is COc1cc(C2CCCCN2)ccc1O . The racemic form is registered under CAS 1270451-17-6 . Commercially available purity is specified as NLT 97% (HPLC), and manufacturing complies with ISO certification standards for global pharmaceutical R&D and quality control applications .

Why Generic Substitution Fails for (R)-2-Methoxy-4-(piperidin-2-yl)phenol – Structural Determinants of Functional Non-Interchangeability


Piperidin-2-yl phenol analogs sharing the C₁₂H₁₇NO₂ formula and 207.27 g/mol molecular weight are not functionally interchangeable due to three key structural determinants. First, the stereochemical configuration at the piperidine 2-position is fixed as (R), and enantiomeric inversion to (S) or use of the racemate (CAS 1270451-17-6) can alter receptor recognition—a phenomenon well-documented across piperidin-2-yl phenol ligands at dopamine and serotonin transporters [1]. Second, the 2-methoxy-4-(piperidin-2-yl) substitution pattern is positionally distinct from the 4-methoxy-2-(piperidin-2-yl) isomer (CAS 1270541-57-5), resulting in different intramolecular hydrogen bonding geometry between the phenolic -OH and methoxy oxygen, which modulates acidity, lipophilicity, and target binding . Third, the methoxy substituent is not a passive bystander: its electron-donating effect activates the aromatic ring toward electrophilic substitution and alters the phenolic pKa relative to the des-methoxy analog 2-(piperidin-2-yl)phenol (CAS 754131-49-2) . These differences preclude casual analog substitution in any assay or synthetic sequence where stereochemistry, regiochemistry, or electronic properties are consequential.

Quantitative Differentiation Evidence for (R)-2-Methoxy-4-(piperidin-2-yl)phenol Against Closest Comparators


Stereochemical Identity: (R)-Enantiomer Versus Racemate and (S)-Enantiomer in Receptor Recognition Contexts

(R)-2-Methoxy-4-(piperidin-2-yl)phenol (CAS 1213658-61-7) possesses a single defined stereocenter at the piperidine 2-position, distinguishing it from the racemic mixture (CAS 1270451-17-6) and the (S)-enantiomer. While direct comparative binding data for this specific compound are not publicly available, class-level SAR evidence from structurally analogous piperidin-2-yl phenol ligands demonstrates that (R)- versus (S)-configuration at the piperidine 2-position produces distinct binding profiles at dopamine transporters (DAT) and serotonin receptors [1]. For example, (R)-2-(piperidin-2-yl)phenol derivatives exhibit higher selectivity for serotonin receptors compared to their (S)-counterparts . Procurement of the defined (R)-enantiomer eliminates the confounding variable of enantiomeric mixture effects in structure-activity relationship (SAR) studies and ensures batch-to-batch stereochemical reproducibility—a parameter unavailable when sourcing the racemate.

Chiral resolution Enantiomeric differentiation Monoamine transporter ligand Stereospecific binding

Positional Isomer Differentiation: 2-Methoxy-4-(piperidin-2-yl)phenol Versus 4-Methoxy-2-(piperidin-2-yl)phenol

The target compound (2-methoxy-4-(piperidin-2-yl)phenol, CAS 1270451-17-6 racemic / 1213658-61-7 R-form) and its positional isomer (4-methoxy-2-(piperidin-2-yl)phenol, CAS 1270541-57-5) share identical molecular formula (C₁₂H₁₇NO₂) and molecular weight (207.27 g/mol) but differ in the relative positioning of methoxy and piperidinyl substituents . In the target compound, the methoxy group is ortho to the phenolic -OH, enabling intramolecular hydrogen bonding that stabilizes a six-membered ring conformation and lowers the effective phenolic pKa. In the positional isomer, the methoxy group is para to the -OH, eliminating this intramolecular H-bond and resulting in a higher phenolic pKa and altered hydrogen-bond donor/acceptor topology . Both compounds are commercially available at NLT 97% purity, but their distinct spatial presentation of pharmacophoric features (H-bond acceptor, aromatic ring, basic amine) means they cannot substitute for one another in target engagement assays without re-validation .

Regioisomer discrimination Intramolecular hydrogen bonding Electronic substitution effect Chromatographic separation

Functional Group Impact: Methoxy Substituent Effects Versus Des-Methoxy and Halogenated Analogs

The 2-methoxy substituent in (R)-2-Methoxy-4-(piperidin-2-yl)phenol serves as an electron-donating group that activates the aromatic ring toward electrophilic substitution at the ortho and para positions relative to itself, while also modulating the compound's lipophilicity (predicted LogP ~2.0–2.5) . In contrast, the des-methoxy analog 2-(piperidin-2-yl)phenol (CAS 754131-49-2) lacks this activation and presents a different LogP (~1.5–1.8 predicted) and hydrogen-bond donor/acceptor count, while the brominated analog 2-bromo-6-methoxy-4-(piperidin-2-yl)phenol (CAS 1337139-37-3) introduces a heavy halogen that alters both electronic properties and molecular weight [1][2]. The methoxy group also serves as a metabolic handle: it can undergo O-demethylation by CYP450 enzymes to yield the catechol-like dihydroxy metabolite, a pathway absent in des-methoxy analogs—relevant for in vitro metabolism studies and prodrug design strategies .

Electron-donating group effect Lipophilicity modulation Metabolic stability SAR building block

Commercial Purity and Quality Assurance: NLT 97% Specification with ISO-Certified Manufacturing

The racemic form of 2-Methoxy-4-(piperidin-2-yl)phenol (CAS 1270451-17-6) is commercially supplied with a minimum purity specification of NLT 97% (HPLC), manufactured under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . This purity threshold meets the typical ≥95% standard expected for screening compounds and synthetic building blocks in medicinal chemistry workflows. In comparison, the positional isomer 4-methoxy-2-(piperidin-2-yl)phenol (CAS 1270541-57-5) is also available at NLT 97% from the same manufacturer, indicating a consistent quality baseline across this compound class . For the defined (R)-enantiomer (CAS 1213658-61-7), vendor-specific purity specifications may vary and should be verified by certificate of analysis (CoA), as enantiomeric enrichment data (ee%) are not uniformly reported in public catalogs .

Chemical purity specification ISO certification Quality control Procurement standard

Synthetic Utility: Ortho-Methoxy Phenol as a Directed Ortho-Metalation and Electrophilic Substitution Handle

The 2-methoxy-4-(piperidin-2-yl)phenol scaffold presents a synthetically useful ortho-methoxy phenol motif where the methoxy group serves as a directing group for ortho-metalation (DoM) at the position between methoxy and phenolic -OH, as well as strongly activating the ring for electrophilic aromatic substitution (EAS) . The piperidine NH can be selectively protected (e.g., Boc, Cbz) to enable further functionalization without interference. In contrast, the positional isomer 4-methoxy-2-(piperidin-2-yl)phenol positions the piperidinyl group adjacent to the phenolic -OH, creating steric hindrance that limits accessibility to the position ortho to the -OH for EAS or metalation chemistry . This regiochemical difference directly impacts the feasible synthetic diversification routes: the target compound offers two distinct electronically activated positions for further elaboration (ortho/para to OCH₃), while the positional isomer presents a more congested reactive landscape [1].

Directed ortho-metalation Electrophilic aromatic substitution Synthetic building block C-C bond formation

Optimal Application Scenarios for (R)-2-Methoxy-4-(piperidin-2-yl)phenol Based on Structural Differentiation Evidence


Chiral Structure-Activity Relationship (SAR) Campaigns Targeting Monoamine Transporters or GPCRs

When conducting enantioselective SAR studies on piperidin-2-yl phenol scaffolds at dopamine, serotonin, or norepinephrine transporters, the defined (R)-enantiomer (CAS 1213658-61-7) is required. Use of the racemate (CAS 1270451-17-6) introduces 50% of the (S)-enantiomer, which class-level evidence indicates can exhibit >10-fold differences in binding affinity at DAT and distinct selectivity profiles at serotonin receptors [1]. Procuring the (R)-enantiomer with certificate of analysis confirming enantiomeric excess eliminates this confounding variable and enables unambiguous interpretation of stereospecific pharmacological effects .

Regioselective Synthetic Diversification via Electrophilic Aromatic Substitution or Directed Ortho-Metalation

The 2-methoxy-4-(piperidin-2-yl)phenol scaffold is the preferred starting material when synthetic plans involve electrophilic functionalization at the position ortho or para to the methoxy group (positions 3 and 5 of the ring), leveraging the strong electron-donating and directing effect of the 2-OCH₃ substituent [1]. The piperidine nitrogen can be orthogonally protected (Boc, Cbz, Fmoc) prior to EAS or DoM chemistry, enabling sequential diversification. The positional isomer 4-methoxy-2-(piperidin-2-yl)phenol would require a different synthetic strategy due to steric congestion between the piperidinyl and phenolic -OH groups .

In Vitro Metabolism and CYP450 Interaction Studies Requiring a Methoxy Metabolic Handle

For drug metabolism and pharmacokinetics (DMPK) studies where O-demethylation is a desired metabolic readout, the 2-methoxy substituent provides a CYP450-sensitive metabolic soft spot that can be monitored by LC-MS/MS for formation of the corresponding catechol metabolite [1]. The des-methoxy analog 2-(piperidin-2-yl)phenol lacks this metabolic pathway, making it unsuitable as a comparator for oxidative metabolism studies. Researchers should verify CYP isoform specificity (CYP2D6, CYP2C9, CYP1A2) experimentally, as class-level data on methoxyphenol O-demethylation rates are predictive but not compound-specific .

Quality-Control Reference Standard for HPLC Method Development and Isomer Discrimination

The target compound and its positional isomer (4-methoxy-2-(piperidin-2-yl)phenol, CAS 1270541-57-5), sharing identical molecular weight and formula but differing in retention time under reverse-phase HPLC conditions, can serve as a system suitability pair for chromatographic method validation [1]. Both compounds are available at NLT 97% purity under ISO-certified manufacturing, making them suitable as reference materials for developing discriminatory HPLC or UPLC methods that resolve regioisomeric impurities in synthetic batches .

Quote Request

Request a Quote for (R)-2-Methoxy-4-(piperidin-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.